molecular formula C19H12ClN2NaO2 B12683414 Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate CAS No. 93964-27-3

Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate

Cat. No.: B12683414
CAS No.: 93964-27-3
M. Wt: 358.8 g/mol
InChI Key: YGBJNRMUDZTJKS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate is a synthetic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride

    Catalysts: Palladium, methanesulfonic acid

    Bases: Triethylamine

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenyl derivatives

Mechanism of Action

The mechanism of action of Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and carboxamidate groups, in particular, contribute to its versatility in various chemical reactions and potential therapeutic applications.

Properties

CAS No.

93964-27-3

Molecular Formula

C19H12ClN2NaO2

Molecular Weight

358.8 g/mol

IUPAC Name

sodium;1-[(4-chlorophenyl)carbamoyl]-9H-carbazol-2-olate

InChI

InChI=1S/C19H13ClN2O2.Na/c20-11-5-7-12(8-6-11)21-19(24)17-16(23)10-9-14-13-3-1-2-4-15(13)22-18(14)17;/h1-10,22-23H,(H,21,24);/q;+1/p-1

InChI Key

YGBJNRMUDZTJKS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)[O-])C(=O)NC4=CC=C(C=C4)Cl.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.